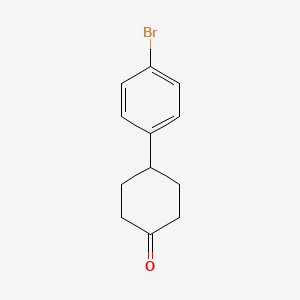

4-(4-Bromophenyl)cyclohexanone

描述

Significance of Cyclohexanone (B45756) Derivatives in Organic Chemistry Research

Cyclohexanone and its derivatives are fundamental building blocks in organic synthesis. The cyclohexanone core, a six-carbon cyclic molecule with a ketone functional group, serves as a versatile scaffold for constructing more complex molecular architectures. wikipedia.org A significant portion of global cyclohexanone production is directed towards the synthesis of precursors for nylon 6. vertecbiosolvents.com Beyond industrial polymers, cyclohexanone derivatives are pivotal in the development of a wide range of products, including pharmaceuticals, agrochemicals, dyes, and plasticizers. ontosight.ai

In the pharmaceutical industry, the cyclohexanone framework is a component of various therapeutic agents, including analgesics and bronchodilators. Their utility also extends to agrochemicals, where certain derivatives exhibit insecticidal or fungicidal properties. ontosight.ai The reactivity of the ketone group and the potential for substitution on the ring make cyclohexanone derivatives valuable intermediates in synthesizing diverse organic compounds. vertecbiosolvents.com They are used as solvents, cleaning agents, and additives in paints and coatings. vertecbiosolvents.comnih.gov

Overview of Brominated Phenyl Compounds in Synthetic Methodologies

Brominated phenyl compounds, a subset of organobromine compounds, are organic molecules containing a bromine atom bonded to a phenyl ring. wikipedia.org These compounds are significant in synthetic organic chemistry due to the unique reactivity conferred by the carbon-bromine bond. Bromine's electronegativity makes the adjacent carbon atom electrophilic, rendering alkyl bromides effective alkylating agents. wikipedia.org

Organobromine compounds serve as crucial intermediates in a variety of organic transformations, including bromination, oxidation, and cyclization reactions. acs.org They are widely used in the synthesis of pharmaceuticals, agrochemicals, and flame retardants. researchgate.net For instance, polybrominated diphenyl ethers are prominent fire retardants, a major industrial application of bromine. wikipedia.orgmst.dk In synthetic chemistry, the bromine atom can be readily substituted or used to form organometallic reagents, such as Grignard reagents, which are invaluable for creating new carbon-carbon bonds. researchgate.net The synthesis of brominated aromatic compounds can be achieved through electrophilic aromatic substitution, where an aromatic compound reacts with bromine. wikipedia.org

Research Context of 4-(4-Bromophenyl)cyclohexanone within Substituted Cyclohexanone Chemistry

This compound is a specific aryl-substituted cyclohexanone that has garnered interest in chemical research. Its structure features a 4-bromophenyl group attached to the fourth carbon of a cyclohexanone ring. This particular arrangement of a substituted aromatic ring on the cyclohexanone core places it within the broader study of how such substitutions influence the properties and reactivity of the parent molecule.

Research involving similar structures, such as octahydroquinoline-3-carbonitrile derivatives incorporating a bromophenyl group, highlights the interest in this class of compounds for their potential biological activities. iucr.org The synthesis of related compounds, like N-(4-bromophenyl)-N-carboxyethyl-β-alanine derivatives, further illustrates the use of the bromophenyl moiety in constructing new chemical entities. researchgate.net The study of this compound and its analogs contributes to a deeper understanding of structure-activity relationships and provides building blocks for the synthesis of more complex molecules. farmaciajournal.com

Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 4-(4-bromophenyl)cyclohexan-1-one | nih.gov |

| Molecular Formula | C₁₂H₁₃BrO | nih.gov |

| Molecular Weight | 253.14 g/mol | |

| CAS Number | 84892-43-3 | nih.govfdc-chemical.com |

| Physical Form | Yellow Solid | |

| Purity | 95% |

Computed Properties of this compound

| Descriptor | Value | Source |

| InChI | InChI=1S/C12H13BrO/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-2,5-6,10H,3-4,7-8H2 | nih.gov |

| InChIKey | BYVCFGNCJKEOOF-UHFFFAOYSA-N | nih.gov |

| SMILES | C1C(CCC1=O)C2=CC=C(C=C2)Br | nih.gov |

Structure

3D Structure

属性

IUPAC Name |

4-(4-bromophenyl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-2,5-6,10H,3-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYVCFGNCJKEOOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCC1C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70435385 | |

| Record name | 4-(4-BROMOPHENYL)CYCLOHEXANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84892-43-3 | |

| Record name | 4-(4-BROMOPHENYL)CYCLOHEXANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization of 4 4 Bromophenyl Cyclohexanone

Fundamental Reaction Pathways of Cyclohexanones

The cyclohexanone (B45756) core of the molecule exhibits reactivity typical of cyclic aliphatic ketones, primarily centered around the carbonyl group and the adjacent α-carbons. chemcess.com

The electrophilic carbon atom of the carbonyl group is a prime target for nucleophilic attack. This leads to a variety of addition reactions.

Reduction: The ketone can be reduced to the corresponding alcohol, 4-(4-bromophenyl)cyclohexanol. This transformation is commonly achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). chemcess.com Catalytic hydrogenation over metal catalysts (e.g., Ruthenium complexes) can also be employed, sometimes offering stereoselectivity to yield specific isomers like trans-2-(4-bromo-phenyl)-cyclohexanol (B1447775) from the corresponding ketone.

Grignard Reactions: Addition of organometallic reagents, such as Grignard reagents (RMgX), to the carbonyl group results in the formation of tertiary alcohols after an acidic workup. chemcess.com This provides a reliable method for creating new carbon-carbon bonds at the carbonyl carbon.

Formation of Imines and Enamines: The carbonyl group reacts with primary amines to form imines and with secondary amines to produce enamines. chemcess.comfiveable.me These reactions are fundamental in the synthesis of various nitrogen-containing heterocyclic compounds.

A summary of typical carbonyl group reactions is presented below.

| Reaction Type | Reagent(s) | Product Type |

| Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohol |

| Grignard Reaction | RMgX, then H₃O⁺ | Tertiary Alcohol |

| Imine Formation | R-NH₂ | Imine |

| Enamine Formation | R₂NH | Enamine |

The hydrogen atoms on the carbons adjacent to the carbonyl group (α-carbons) are acidic and can be removed by a base to form an enolate ion, or can tautomerize to an enol form in the presence of acid or base. msu.eduidc-online.com Cyclohexanone itself exists in equilibrium with a very small amount of its enol tautomer. chemcess.compdx.edu This enol or enolate intermediate is nucleophilic and central to several key reactions.

Halogenation: In the presence of an acid or base catalyst, ketones like cyclohexanone can be halogenated at the α-position. chemcess.commsu.edu The reaction proceeds through the enol or enolate intermediate.

Aldol (B89426) Condensation: The enolate of cyclohexanone can act as a nucleophile, attacking the carbonyl group of another molecule (either another cyclohexanone molecule or a different aldehyde or ketone). msu.eduqiboch.com This reaction, known as the Aldol condensation, forms a β-hydroxy ketone, which can subsequently dehydrate to an α,β-unsaturated ketone. qiboch.com The reaction of cyclohexanone with aromatic aldehydes is a specific type of this transformation known as the Claisen-Schmidt reaction. msu.edu Research has shown that the asymmetric aldol reaction between cyclohexanone and 4-bromobenzaldehyde (B125591) can be catalyzed by bifunctional organocatalysts to produce 2-((4-bromophenyl)(hydroxy)methyl)cyclohexan-1-one with high yield and diastereoselectivity. researchgate.net

The reactivity at the alpha-carbon is a cornerstone of C-C bond formation in carbonyl chemistry. msu.edu The presence of two α-carbons in cyclohexanone allows for substitution on either side of the carbonyl group. idc-online.com

Carbonyl Group Reactivity (e.g., Ketone-specific reactions)

Reactions Involving the Bromine Substituent on the Phenyl Ring

The 4-bromophenyl moiety provides a reactive handle for transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.

The bromine atom on the aromatic ring makes 4-(4-Bromophenyl)cyclohexanone an excellent substrate for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron compound, typically an aryl or vinyl boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.com This method is widely used to synthesize biaryl compounds. For instance, various 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) derivatives have been successfully coupled with a range of arylboronic acids using a Pd(PPh₃)₄ catalyst to give good yields of the corresponding biaryl products. mdpi.comresearchgate.net Similarly, N-(4-bromophenyl)furan-2-carboxamide has been arylated via Suzuki-Miyaura coupling with different aryl and heteroaryl boronic acids. nih.gov These examples demonstrate the general applicability of this reaction to bromophenyl-containing substrates.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, again using a palladium catalyst and a base. ntu.edu.sgthieme-connect.de This reaction is effective for the vinylation of aryl bromides. For example, tris(4-bromophenyl)(methyl)silane has been coupled with 4-vinylpyridine (B31050) in a Heck reaction to create a novel tridentate ligand. eurjchem.com The reaction conditions can be tuned to favor specific product isomers. ntu.edu.sg

Below is a table summarizing typical conditions for Suzuki-Miyaura reactions involving aryl bromides.

| Aryl Bromide Substrate Example | Coupling Partner | Catalyst | Base | Solvent | Yield | Reference |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | 60% | mdpi.comresearchgate.net |

| N-(4-bromophenyl)furan-2-carboxamide | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 83% | nih.gov |

| 3-(4-bromophenyl)-1,5-diphenyl pyrazoline | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/Ethanol/H₂O | 78% | ekb.eg |

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. For aryl bromides, this reaction is generally less facile than for aryl fluorides and typically requires harsh conditions or the presence of strong electron-withdrawing groups positioned ortho or para to the bromine atom. masterorganicchemistry.com The reaction proceeds through a negatively charged intermediate called a Meisenheimer complex. masterorganicchemistry.com While less common for non-activated aryl bromides like the one in this compound, SNAr can be achieved with strong nucleophiles. For instance, the bromine atom in 1-(4-Bromophenyl)adamantane can be substituted by nucleophiles like sodium methoxide. More recent methods have explored radical-nucleophilic aromatic substitution (SRN1) mechanisms to facilitate the amination of non-activated aryl halides. researchgate.net

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

Transformations and Derivatizations of this compound

The dual reactivity of this compound has been exploited in the synthesis of more complex molecules. For example, it can serve as a precursor to spirocyclic compounds. Research has shown its utility in creating di-spirooxindole analogs.

One documented transformation is the Baeyer-Villiger oxidation of 2-(4-bromophenyl)cyclohexanone, a constitutional isomer of the title compound. In this reaction, treatment with meta-chloroperoxybenzoic acid (mCPBA) leads to the insertion of an oxygen atom adjacent to the carbonyl group, forming a lactone (a cyclic ester) in high yield. rsc.org

Furthermore, the compound can be derivatized at the alpha-position. The direct asymmetric aldol reaction of cyclohexanone with 4-bromobenzaldehyde, catalyzed by organocatalysts, yields 2-[Hydroxy-(4-bromo-phenyl)-methyl]-cyclohexanone, demonstrating a method to functionalize the ring while keeping the bromophenyl moiety intact for subsequent cross-coupling reactions. researchgate.net

Another example involves the synthesis of imidazo[2,1-b]thiazole (B1210989) derivatives. In these multi-step syntheses, the cyclohexanone moiety of a related structure is condensed with a hydrazide to form a hydrazone, showcasing the reactivity of the carbonyl group in building complex heterocyclic systems. nih.gov

These examples underscore how the distinct reactive sites on this compound can be addressed selectively or used in tandem to construct a diverse array of chemical structures.

Reduction Reactions to Cyclohexanols

The carbonyl group of this compound is readily reduced to a secondary alcohol, yielding 4-(4-Bromophenyl)cyclohexanol. This transformation can be achieved using various reducing agents, with the stereochemical outcome being a significant area of study.

Stereoselective Reduction Studies

The reduction of this compound can lead to the formation of two diastereomers: cis- and trans-4-(4-Bromophenyl)cyclohexanol. The stereoselectivity of this reaction is highly dependent on the choice of reducing agent and reaction conditions.

Catalytic hydrogenation is a common method for this reduction. For instance, using ruthenium complexes like RuCl2(PPh3)(en) under a hydrogen atmosphere can stereoselectively reduce the ketone to the corresponding trans-cyclohexanol with high selectivity (95-98%). This method is favored for its mild conditions and high stereochemical control.

Chemical reducing agents such as sodium borohydride (NaBH₄) in methanol (B129727) are also effective for converting the ketone to the alcohol. However, the stereoselectivity with NaBH₄ may be less pronounced compared to catalytic hydrogenation. The use of potassium tri-sec-butyl borohydride in dry tetrahydrofuran (B95107) at low temperatures (below -50°C) is another method that favors the stereoselective formation of the trans-isomer. google.com The choice of solvent can also influence the reaction; for example, sodium borohydride reductions can be carried out in solvents like methanol, ethanol, or water at temperatures ranging from -40°C to 30°C. google.com

Table 1: Stereoselective Reduction of this compound

| Reducing Agent/Catalyst | Solvent | Temperature | Predominant Isomer | Selectivity |

| RuCl₂(PPh₃)(en), H₂ | --- | Mild | trans | 95-98% |

| Sodium Borohydride (NaBH₄) | Methanol | --- | Mixture | Moderate |

| Potassium tri-sec-butyl borohydride | Tetrahydrofuran (THF) | < -50°C | trans | High |

Oxidation Reactions

The oxidation of this compound can proceed through different pathways depending on the oxidizing agent and conditions. One of the most significant oxidation reactions for cyclohexanones is the Baeyer-Villiger oxidation. This reaction converts the cyclic ketone into a lactone (a cyclic ester). In the case of this compound, this would yield the corresponding ε-caprolactone derivative. rsc.orgscilit.com

The Baeyer-Villiger oxidation can be carried out using peroxycarboxylic acids, such as peracetic acid or m-chloroperbenzoic acid (m-CPBA). google.com Chemo-enzymatic methods have also been developed, utilizing lipases like Novozyme-435 in the presence of urea-hydrogen peroxide in an organic solvent like ethyl acetate (B1210297). rsc.orgscilit.com This "green" method avoids the use of water, which can hydrolyze the lactone product. rsc.orgscilit.com The yields of the resulting substituted ε-caprolactones can vary based on the nature of the substituent on the cyclohexanone ring. scilit.com

Under stronger oxidizing conditions, the cyclohexanone ring can be cleaved to form dicarboxylic acids. For instance, oxidation with reagents like potassium permanganate (B83412) or chromium trioxide can lead to the formation of carboxylic acid derivatives.

Condensation Reactions leading to Heterocycles

This compound serves as a valuable precursor for the synthesis of various heterocyclic compounds through condensation reactions. These reactions typically involve the carbonyl group of the cyclohexanone reacting with a nucleophile, often with subsequent cyclization.

For example, it can be a starting material in multi-component reactions to produce complex heterocyclic structures like pyridines and pyrimidines. sapub.org The reaction of 3-(4-bromobenzoyl)prop-2-enoic acid (which can be conceptually related to the reactivity of the target molecule's substructures) with reagents like thiourea, ethyl cyanoacetate, or malononitrile (B47326) in the presence of a base can lead to the formation of 2-pyrimidine thiones, pyranes, and pyridines. sapub.org

Formation of Hydrazones

A key condensation reaction of this compound is its reaction with hydrazine (B178648) or substituted hydrazines to form hydrazones. alfa-chemistry.com This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. alfa-chemistry.com

The resulting hydrazones are stable compounds and can be important intermediates themselves. For example, they can undergo further reactions like the Wolff-Kishner reduction, where the hydrazone is treated with a strong base at high temperatures to reduce the carbonyl group completely to a methylene (B1212753) (-CH₂-) group. alfa-chemistry.com Hydrazones derived from cyclohexanones are also of interest for their potential biological activities and as intermediates for synthesizing other heterocycles, such as pyrazoles or triazoles. mdpi.comd-nb.inforesearchgate.net

Mannich Reactions and Subsequent Transformations

This compound can participate in the Mannich reaction, a three-component condensation involving an aldehyde (like formaldehyde), a primary or secondary amine, and a compound with an active hydrogen, such as a ketone. ajol.inforesearchgate.net The reaction introduces an aminomethyl group onto the α-carbon of the cyclohexanone.

The product of this reaction is a β-amino carbonyl compound, commonly known as a Mannich base. ajol.info These Mannich bases are versatile synthetic intermediates. For example, a Mannich base derived from 2-(4-bromophenyl)cyclohexanone was synthesized with a 75% yield using aniline, 4-bromobenzaldehyde, and cyclohexanone with camphorsulfonic acid as a catalyst. hbni.ac.in

Table 2: Example of a Mannich Reaction

| Ketone | Aldehyde | Amine | Catalyst | Product | Yield |

| Cyclohexanone | 4-Bromobenzaldehyde | Aniline | Camphorsulfonic acid (CSA) | 2-(Anilino(4-bromophenyl)methyl)cyclohexanone | 75% |

These Mannich bases can be transformed into other valuable compounds. For instance, they can be used in the synthesis of more complex nitrogen-containing heterocycles. hbni.ac.in The reaction is a powerful tool for C-C and C-N bond formation in organic synthesis. researchgate.net

Reactions with Organometallic Reagents to form Substituted Cyclohexanols

The carbonyl group of this compound is susceptible to nucleophilic attack by organometallic reagents, such as Grignard reagents (R-MgBr) and organolithium reagents (R-Li). thermofisher.com This reaction is a fundamental method for forming new carbon-carbon bonds and results in the formation of tertiary substituted cyclohexanols.

The reaction proceeds via the addition of the organometallic reagent to the carbonyl carbon, forming a magnesium or lithium alkoxide intermediate. Subsequent workup with an aqueous acid protonates the alkoxide to yield the tertiary alcohol. The choice of the organometallic reagent determines the nature of the substituent introduced at the carbonyl carbon. For example, reacting this compound with methylmagnesium bromide would yield 1-methyl-4-(4-bromophenyl)cyclohexanol.

This synthetic route is highly versatile, allowing for the introduction of a wide variety of alkyl, vinyl, and aryl groups, leading to a diverse range of substituted cyclohexanol (B46403) derivatives.

Conformational Dynamics of the Cyclohexanone Ring

The cyclohexanone ring, like cyclohexane (B81311), is not planar. It adopts a puckered conformation to alleviate angle and torsional strain. youtube.comlibretexts.org The introduction of a carbonyl group, however, alters the geometry and conformational dynamics compared to cyclohexane. The carbonyl carbon is sp²-hybridized, preferring a bond angle of 120°, while the other five carbons are sp³-hybridized with an ideal tetrahedral angle of 109.5°. youtube.com This difference introduces inherent strain and flattens the ring at the carbonyl group. acs.org

To minimize strain, cyclohexanone predominantly exists in a chair conformation. youtube.comcdnsciencepub.com This is the most stable arrangement, significantly more so than the boat or twist-boat conformations. libretexts.org The molecule undergoes a rapid process of ring inversion, or "chair flip," at room temperature, where one chair conformer converts into another. libretexts.orgmasterorganicchemistry.com During this flip, all axial bonds become equatorial, and all equatorial bonds become axial. libretexts.orgmasterorganicchemistry.com For an unsubstituted cyclohexanone, the two chair conformers are identical and indistinguishable. However, the presence of substituents, as in this compound, leads to non-equivalent chair conformers with different energy levels.

Substituents on the cyclohexanone ring have a profound impact on the equilibrium between the two chair conformers. libretexts.orglibretexts.org The preferred conformation will be the one that minimizes unfavorable steric and electronic interactions. libretexts.org

In most cases, substituents on a cyclohexane or cyclohexanone ring preferentially occupy the equatorial position to enhance stability. libretexts.org This preference is primarily due to steric hindrance. An axial substituent experiences unfavorable steric interactions, known as 1,3-diaxial interactions, with the two other axial hydrogens on the same side of the ring. libretexts.org These interactions are essentially gauche-butane interactions. The equatorial position, pointing away from the ring's core, is less sterically crowded.

The energetic cost of placing a substituent in the axial position is quantified by its "A-value," which represents the difference in Gibbs free energy (ΔG) between the equatorial and axial conformers. A larger A-value signifies a stronger preference for the equatorial position. masterorganicchemistry.com The bulkier the substituent, the greater the steric strain in the axial position and the larger its A-value. libretexts.org For instance, a tert-butyl group has a very high A-value, effectively "locking" the ring in a conformation where it occupies an equatorial position. masterorganicchemistry.com

| Substituent | A-Value (kcal/mol) |

|---|---|

| -Br | 0.43 masterorganicchemistry.com |

| -OH | 0.87 masterorganicchemistry.com |

| -CH₃ | 1.74 masterorganicchemistry.com |

| -CH₂CH₃ | 1.75 masterorganicchemistry.com |

| -CH(CH₃)₂ | 2.15 masterorganicchemistry.com |

| -C(CH₃)₃ | 4.9 masterorganicchemistry.com |

While steric factors are often dominant, electrostatic effects can significantly influence and even reverse conformational preferences, particularly in cyclohexanones. acs.org In 4-substituted cyclohexanones, an electrostatic attraction can exist between the partial negative charge on an electronegative substituent (like the bromine in the 4-bromophenyl group) and the partial positive charge on the carbonyl carbon. acs.orgresearchgate.net

This interaction can stabilize the conformer where the substituent is in the axial position, despite it being sterically less favorable. acs.orgresearchgate.net For example, studies on 4-alkoxycyclohexanones show a preference for the axial conformer, which is attributed to the stabilizing electrostatic interaction between the partially negative oxygen and the partially positive carbonyl carbon. acs.org This effect is also observed in 4-halocyclohexanones. acs.org The strength of this electrostatic stabilization is influenced by the solvent's polarity; less polar solvents lead to a greater preference for the axial conformer because there is less shielding of the partial charges. nih.gov These electrostatic forces can be powerful enough to distort the ring and alter the inherent facial preference for nucleophilic attack on the carbonyl group. acs.orgacs.org

Stereochemical Considerations in this compound

The presence of substituents and the three-dimensional nature of the cyclohexanone ring give rise to various stereochemical possibilities that are crucial in its synthesis and reactions.

For a molecule like this compound, the key stereochemical consideration is the relative orientation of the 4-bromophenyl group. When other substituents are introduced onto the ring through chemical reactions, diastereomers can be formed. The control of this stereochemistry is a central theme in the synthesis of complex molecules. mdpi.com

Diastereoselectivity in reactions involving cyclohexanones is heavily influenced by the conformational factors discussed previously. The incoming reagent will preferentially attack from the less hindered face of the ring. For instance, the alkylation of cyclohexanone enolates generally favors axial attack, leading to the formation of a specific diastereomer. ubc.ca

The synthesis of derivatives of this compound can be designed to be highly stereoselective. For example, the asymmetric aldol reaction between cyclohexanone and 4-bromobenzaldehyde, catalyzed by a chiral organocatalyst, can produce (S)-2-[(R)-hydroxy(4-bromophenyl)methyl]cyclohexanone with high diastereoselectivity and enantioselectivity. ajgreenchem.com Similarly, complex multisubstituted cyclohexanes, such as (2RS,3SR,4RS,6SR)-4-(4-Bromophenyl)-3-(4-bromphenyl)oxomethyl-4-hydroxy-2,6-bis(4-methylphenyl)etynylcyclohexane-1,1-dicarbonitrile, have been synthesized through stereoselective reactions where the relative configuration of the substituents is precisely controlled. mdpi.com

| Reaction Type | Reactants | Product Example | Key Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Asymmetric Aldol Reaction | Cyclohexanone and 4-bromobenzaldehyde | (S)-2-[(R)-hydroxy(4-bromophenyl)methyl]cyclohexanone | High diastereoselectivity (anti/syn ratio) and enantioselectivity (ee). | ajgreenchem.com |

| [3+2] Cycloaddition | Isatin, an amino acid, and a cyclohexanone-based chalcone | Di-spirooxindole analogs | Formation of multiple new stereocenters with specific relative configurations. | mdpi.com |

| Michael Addition/Aldol Condensation | Conjugated enynones and malononitrile | Multisubstituted functionalized cyclohexanes | Formation of up to four stereocenters in a single reaction with high diastereoselectivity. | mdpi.com |

Conformational Analysis and Stereochemistry of Substituted Cyclohexanones

Conformational Analysis of 4-Aryl Cyclohexanones

The cyclohexanone (B45756) ring, similar to cyclohexane (B81311) itself, adopts a chair conformation to minimize angle and torsional strain. In this arrangement, substituents can occupy either axial or equatorial positions. For a 4-substituted cyclohexanone, there is a strong energetic preference for the substituent to reside in the equatorial position to avoid destabilizing 1,3-diaxial interactions. This preference is quantified by the conformational A-value, which represents the Gibbs free energy difference between the axial and equatorial conformers. The 4-bromophenyl group is considered a bulky substituent and, therefore, overwhelmingly favors the equatorial orientation. This places the large aromatic group away from the axial hydrogens of the cyclohexane ring, resulting in a more stable conformation.

The orientation of the 4-bromophenyl ring relative to the cyclohexanone ring is another critical conformational parameter. This is defined by the dihedral angle (or torsion angle) around the C-C bond connecting the two rings. The rotation around this bond is not entirely free and is governed by a balance of competing factors:

Steric Hindrance: Repulsive interactions between the ortho-hydrogens of the phenyl ring and the hydrogens on the cyclohexanone ring (at positions 3 and 5) can restrict rotation.

Electronic Effects: Conjugation between the π-system of the aromatic ring and the σ-bonds of the cyclohexanone ring can favor certain orientations.

Data Tables

The following tables provide context for the conformational preferences and typical geometric parameters relevant to 4-(4-bromophenyl)cyclohexanone.

Table 1: Conformational A-Values for Selected Substituents on a Cyclohexane Ring

This table illustrates the energetic preference for various substituents to occupy the equatorial position. A higher A-value indicates a stronger preference for the equatorial position due to greater steric bulk.

| Substituent | A-Value (kcal/mol) |

| -Br (Bromo) | 0.43 masterorganicchemistry.com |

| -C₆H₅ (Phenyl) | 2.87 |

| -CH₃ (Methyl) | 1.70 masterorganicchemistry.com |

| -OH (Hydroxy) | 0.87 masterorganicchemistry.com |

| -CN (Cyano) | 0.24 |

Data sourced from established literature on conformational analysis. The A-value for the 4-bromophenyl group would be expected to be similar to or slightly larger than that of the phenyl group.

Table 2: Typical Bond Lengths and Angles for Structural Fragments

This table presents generally accepted bond lengths and angles for the constituent parts of the this compound molecule, based on data from crystallographic databases for similar organic compounds. These are representative values and not from a direct experimental analysis of the title compound.

| Parameter | Bond/Angle | Typical Value |

| Bond Lengths (Å) | ||

| C=O (Ketone) | 1.21 - 1.23 | |

| C-C (Cyclohexane, sp³-sp³) | 1.52 - 1.54 | |

| C-C (Cyclohexane-Phenyl, sp³-sp²) | 1.50 - 1.52 | |

| C-C (Aromatic) | 1.38 - 1.40 | |

| C-Br (Aromatic) | 1.89 - 1.91 | |

| **Bond Angles (°) ** | ||

| C-C-C (Cyclohexane) | 109 - 112 | |

| C-C=O (Cyclohexanone) | 116 - 118 | |

| C-C-Br (Aromatic) | 119 - 121 |

Advanced Analytical Techniques in the Characterization of 4 4 Bromophenyl Cyclohexanone

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental in determining the molecular structure of 4-(4-bromophenyl)cyclohexanone by analyzing the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei, offering detailed insights into the connectivity and spatial arrangement of atoms within the this compound molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide critical data on the chemical structure of this compound. The chemical shifts (δ) in the spectra are indicative of the electronic environment of each proton and carbon atom.

In the ¹H NMR spectrum, the aromatic protons of the 4-bromophenyl group typically appear as two doublets in the downfield region, a result of their distinct chemical environments. The protons on the cyclohexanone (B45756) ring produce a series of multiplets in the upfield region.

The ¹³C NMR spectrum shows distinct signals for each carbon atom. The carbonyl carbon (C=O) of the cyclohexanone ring is characteristically observed at a significant downfield shift, often around 210 ppm. The carbon atoms of the brominated phenyl ring also show characteristic shifts, with the carbon atom bonded to the bromine atom being notably affected.

Interactive Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound Derivatives

| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity/Coupling Constant (J) |

| 2-(4-bromophenyl)cyclohexan-1-one | ¹H | 7.45 | d, J = 8.3 Hz |

| 7.01 | d, J = 8.4 Hz | ||

| 3.57 | dd, J = 12.1, 5.3 Hz | ||

| 2.56-1.75 | m | ||

| ¹³C | 209.7, 137.7, 131.4, 130.3, 120.8, 56.8, 42.2, 35.2, 27.7, 25.3 | ||

| 3-(4-Bromophenyl)propanal | ¹H | 9.81 | s |

| 7.41 | d, J = 8.3 Hz | ||

| 7.09 | d, J = 8.2 Hz | ||

| 2.91 | t, J = 7.5 Hz | ||

| 2.66 | t, J = 7.6 Hz | ||

| ¹³C | 179.0, 139.1, 131.6, 130.1, 120.2, 35.4, 29.9 |

Note: Data is compiled from related structures and serves as a representative example. rsc.orgrsc.org Actual shifts for this compound may vary.

The cyclohexane (B81311) ring in this compound can exist in different conformations, primarily the chair form. NMR spectroscopy, particularly the analysis of vicinal coupling constants (³J) in the ¹H NMR spectrum, is instrumental in determining the preferred conformation and the orientation of the 4-bromophenyl substituent (axial vs. equatorial). researchgate.net The magnitude of these coupling constants can provide quantitative information about the dihedral angles between adjacent protons, which is then used to deduce the ring's geometry. researchgate.netsci-hub.se Low-temperature NMR studies can even "freeze out" the conformational equilibrium, allowing for the direct observation of individual conformers. sci-hub.se Theoretical calculations are often used in conjunction with experimental NMR data to refine the conformational analysis. researchgate.netauremn.org.br

1H NMR and 13C NMR Chemical Shift Analysis

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the most prominent and diagnostic absorption band is the stretching vibration of the carbonyl group (C=O) of the cyclohexanone ring. This typically appears as a strong, sharp peak in the region of 1700-1725 cm⁻¹. libretexts.org The exact position of this band can be influenced by the molecular environment. Other characteristic absorptions include those for the C-H bonds of the aromatic and aliphatic parts of the molecule, as well as vibrations associated with the carbon-carbon bonds of the phenyl ring. libretexts.org

Interactive Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) |

| Carbonyl (C=O) | Stretch | 1700 - 1725 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| C=C (Aromatic) | Stretch | 1450 - 1600 |

| C-Br | Stretch | 500 - 600 |

Note: These are general ranges and the exact peak positions can vary.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the elemental composition of this compound. A key feature in the mass spectrum of this compound is the presence of a pair of peaks for the molecular ion [M]⁺ and other bromine-containing fragments. This is due to the nearly equal natural abundance of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br. The relative intensity of these isotopic peaks is approximately 1:1, which is a clear indicator of the presence of one bromine atom in the molecule. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula. rsc.orgrsc.org

Chromatographic Techniques for Purity and Mixture Analysis

Chromatographic methods are fundamental in the analysis of this compound, offering powerful tools for separating the compound from impurities, starting materials, and by-products. These techniques are essential for assessing the purity of the final product and for monitoring the progress of its synthesis. The choice between liquid and gas chromatography typically depends on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of this compound, valued for its high resolution and versatility. It is widely employed to determine the purity of the compound and to analyze complex reaction mixtures.

In a typical application, Reversed-Phase HPLC (RP-HPLC) is the method of choice. This technique uses a non-polar stationary phase, such as a C18 (LiChrosorb RP-18 or LiChrospher 60 RP-select B) or C6-Phenyl column, and a polar mobile phase. farmaciajournal.comuib.no The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), sometimes with additives like trifluoroacetic acid or formic acid to improve peak shape and resolution. uib.nosielc.com Detection is commonly performed using a UV-Vis detector, as the aromatic ring in this compound allows for strong absorbance at specific wavelengths, such as 220 nm or 254 nm. researchgate.netrsc.org

HPLC is also crucial for the analysis of chiral derivatives of this compound, particularly in the context of asymmetric synthesis. Chiral HPLC, using specialized columns (e.g., Chiralcel OD-H, Chiralpak AS-H), can separate enantiomers, which is critical for determining the enantiomeric excess (ee) of a reaction product. researchgate.netrsc.org The mobile phase in chiral separations is typically a mixture of alkanes (like hexane) and an alcohol (like isopropanol). researchgate.netrsc.org

Detailed findings from various studies highlight the specific conditions used for analyzing compounds structurally related to this compound, providing a framework for its analysis.

HPLC Methodologies for Analysis

| Parameter | Method 1 (Purity) uib.no | Method 2 (Purity) farmaciajournal.com | Method 3 (Chiral) rsc.org | Method 4 (Chiral) researchgate.net |

|---|---|---|---|---|

| Chromatograph | Merck Hitachi Equipment | Beckman System Gold 126 | Not Specified | Agilent 1100 series |

| Column | LiChrospher® 60 RP-select B (5 µm) | LiChrosorb RP-18 (5 µm, 25 cm x 4 mm) | Chiralpak AS-H | Chiralcel OD-H |

| Mobile Phase | Gradient: Acetonitrile / Water + 0.05% TFA | Isocratic: Methanol / Water (70:30, v/v) | Isocratic: Isopropanol / Hexanes (2.5:97.5) | Isocratic: Isopropanol / Hexane (5:95) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.5 mL/min | 1.0 mL/min |

| Detector | UV (210 nm) | UV (335 nm) | UV (220 nm) | UV (220 nm) |

| Temperature | Not Specified | Not Specified | 25 °C | 20 °C |

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful analytical technique suitable for this compound, leveraging the compound's volatility for separation and analysis. measurlabs.com In GC, the sample is vaporized and transported through a capillary column by an inert carrier gas, such as helium or hydrogen. adventchembio.com The separation is based on the differential partitioning of the analyte between the mobile carrier gas and the stationary phase coated on the column wall. adventchembio.com

For a compound like this compound, a non-polar or medium-polarity capillary column, such as one with a 5% phenyl polysiloxane phase (e.g., HP-5), is typically effective. cardiff.ac.uk The analysis involves a programmed temperature gradient, where the column temperature is gradually increased to ensure the elution of all components in a reasonable time, from volatile impurities to the main compound. cardiff.ac.uksigmaaldrich.com

GC is very often coupled with a mass spectrometer (MS) to create a GC-MS system. This combination is exceptionally potent, as it provides not only the retention time of a compound from the GC but also its mass spectrum from the MS. nih.gov The mass spectrum serves as a molecular fingerprint, allowing for highly confident identification of the compound by comparing the obtained spectrum with library data. nih.gov It can also provide structural information about unknown impurities by analyzing their fragmentation patterns.

Typical GC and GC-MS Operating Conditions

| Parameter | Example GC-MS Method cardiff.ac.ukbiomedpharmajournal.org |

|---|---|

| Instrument | Gas Chromatograph with Mass Spectrometer (e.g., Bruker Scion 456-GC, Agilent GC-7890A/MS-5975C) |

| Column | Agilent HP-5MS (30.0 m × 320 μm × 0.25 μm) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Injection | Split injection (e.g., 100:1 ratio) to prevent column overload |

| Temperature Program | Initial: 40-50°C, hold for 2 min Ramp 1: Increase at 4°C/min to 100°C, hold for 5 min Ramp 2: Increase at 15°C/min to 300°C, hold for 5 min |

| Detector | Mass Spectrometer |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Range | Scan m/z 40-550 |

Computational Chemistry and Theoretical Studies on 4 4 Bromophenyl Cyclohexanone

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of 4-(4-bromophenyl)cyclohexanone at the atomic level. These calculations provide a detailed picture of the molecule's three-dimensional structure and the distribution of electrons within it.

Density Functional Theory (DFT) has become a principal tool for investigating the molecular geometry and electronic structure of organic molecules like this compound. jetir.orgnih.gov DFT methods, which are based on the electron density rather than the complex many-electron wavefunction, offer a favorable balance between computational cost and accuracy. acs.orgnumberanalytics.com

Theoretical studies on similar polysubstituted cyclohexanone (B45756) derivatives have successfully employed DFT methods, such as B3LYP with basis sets like 6-31G**, to perform geometry optimization and analyze electronic properties. jetir.org For this compound, such calculations would typically begin with the optimization of the molecular geometry to find the lowest energy conformation. This involves determining key structural parameters like bond lengths, bond angles, and dihedral angles.

The electronic structure can be further characterized by analyzing the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their distribution across the molecule are critical in predicting its reactivity and photophysical properties. numberanalytics.comlibretexts.org For instance, in related bromophenyl compounds, the HOMO and LUMO energy gap is a key parameter in understanding charge transfer within the molecule. youtube.com

A molecular electrostatic potential (MEP) map can also be generated from DFT calculations, which visualizes the charge distribution and helps in identifying regions susceptible to electrophilic or nucleophilic attack. acs.org

Table 1: Illustrative Data from DFT Calculations for a Substituted Cyclohexanone

| Parameter | Calculated Value |

| Total Energy (Hartree) | -X.XXXX |

| HOMO Energy (eV) | -Y.YY |

| LUMO Energy (eV) | -Z.ZZ |

| HOMO-LUMO Gap (eV) | A.AA |

| Dipole Moment (Debye) | B.BB |

Note: This table is illustrative and shows the type of data obtained from DFT calculations on similar molecules. Specific values for this compound would require dedicated calculations.

Ab initio methods, which are based on first principles without the use of empirical parameters, represent another class of quantum chemical calculations. rsc.org Methods like Hartree-Fock (HF) and post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) can provide highly accurate molecular geometries and electronic properties. diva-portal.org

While computationally more demanding than DFT, ab initio calculations can be crucial for benchmarking and validating the results obtained from DFT. For instance, studies on related bromophenyl structures have utilized both DFT and HF methods to analyze spectroscopic and thermodynamic parameters. rsc.org Such a combined approach would provide a comprehensive understanding of the electronic characteristics of this compound.

Density Functional Theory (DFT) Calculations

Conformational Energy Calculations and Potential Energy Surfaces

Conformational energy calculations are employed to determine the relative stability of these conformers. The energy difference between the axial and equatorial conformers dictates the conformational equilibrium of the molecule. For similar 4-arylcyclohexanones, the equatorial conformation is generally favored to avoid unfavorable 1,3-diaxial interactions. mdpi.com

A potential energy surface (PES) can be constructed by systematically varying key dihedral angles of the molecule and calculating the corresponding energy. youtube.comnih.govresearchgate.net This surface provides a global view of the conformational landscape, identifying all stable conformers (local minima) and the transition states (saddle points) that connect them. Understanding the PES is crucial for predicting the dynamic behavior of the molecule. youtube.com

Molecular Dynamics Simulations to Explore Conformational Space

Molecular Dynamics (MD) simulations offer a powerful approach to explore the conformational space of this compound in a more dynamic and realistic manner, often including the effects of a solvent. nih.gov In an MD simulation, the motion of atoms over time is calculated by integrating Newton's laws of motion, providing a trajectory of the molecule's dynamic behavior.

For this compound, MD simulations can be used to:

Sample a wide range of conformations, providing a statistical distribution of the different shapes the molecule can adopt at a given temperature.

Investigate the dynamics of ring-flipping between the chair conformers.

Analyze the influence of solvent molecules on the conformational preferences.

Studies on related systems, such as cyclohexanone monooxygenase, have utilized MD simulations to understand substrate binding and enzyme dynamics, highlighting the utility of this method in complex biological environments.

Structure-Activity Relationship (SAR) Studies via Computational Modeling

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. Computational modeling, particularly Quantitative Structure-Activity Relationship (QSAR) analysis, plays a vital role in modern drug discovery and materials science.

For a series of analogs based on the this compound scaffold, QSAR studies can be performed to develop predictive models. This typically involves:

Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic) are calculated for each analog using computational methods like DFT. jetir.org

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the observed biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. mdpi.com

Successful QSAR models can provide valuable insights into the key structural features required for a desired activity and can be used to virtually screen new, un-synthesized compounds. mdpi.com For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been effectively used for bromophenol derivatives to understand their inhibitory activities. mdpi.com

Applications and Advanced Materials Chemistry of Substituted Cyclohexanones

Building Block in Complex Organic Synthesis

The structure of 4-(4-bromophenyl)cyclohexanone is notable for its multiple reactive sites: the carbonyl group of the cyclohexanone (B45756), the potential for enolate formation at the alpha-carbons, and the bromine atom on the phenyl ring, which can participate in a variety of coupling reactions. smolecule.com This makes it a valuable intermediate in the construction of more elaborate molecular architectures. smolecule.commdpi.com

The this compound moiety is a foundational component for synthesizing molecules of pharmaceutical interest. The presence of the bromophenyl group is particularly significant, as this motif is found in numerous bioactive compounds and can be readily modified through cross-coupling reactions to build molecular complexity. mdpi.commdpi.com

Research has shown that precursors containing a bromophenyl group are instrumental in developing kinase inhibitors. google.com For instance, 3-(4-bromophenyl)-1H-pyrazol-5-ol has been used as a starting material in the multi-step synthesis of pyrazole-based kinase inhibitors. google.com The synthesis of various nitrogen-containing heterocycles, which are prevalent in pharmaceuticals, often utilizes brominated precursors. hbni.ac.in

Furthermore, substituted cyclohexanones are employed in [3+2] dipolar cycloaddition reactions to generate complex heterocyclic systems like di-spirooxindoles. nih.gov These spirooxindole scaffolds are analogues of a class of natural products and have been investigated for their potential as anticancer agents. nih.gov The synthesis of these complex structures often involves chalcones derived from substituted cyclohexanones, highlighting the role of the core ring structure in building pharmaceutically relevant compounds. nih.gov

Below is a table summarizing potential therapeutic scaffolds that can be accessed using bromophenyl-substituted cyclic ketones as precursors.

| Scaffold/Derivative Class | Potential Therapeutic Application | Synthetic Approach | Relevant Citation(s) |

| Pyrazole Derivatives | Kinase Inhibition | Cyclocondensation of a β-ketoester with hydrazine (B178648) | google.com |

| Di-spirooxindoles | Anticancer Agents | [3+2] Dipolar Cycloaddition | nih.gov |

| Substituted Pyrimidines | Various (e.g., Endothelin Antagonists) | Cyclization with formamidine (B1211174) followed by chlorination | atlantis-press.com |

| N-Aryl Sulfonamides | Various Biological Activities | Sulfonylation and subsequent coupling reactions | mdpi.com |

This table is illustrative of the types of structures that can be synthesized from precursors related to this compound.

Natural products provide the inspiration for the design of new molecules with potent biological activities. researchgate.netsci-hub.se The modification of natural product scaffolds or the synthesis of their analogues is a key strategy in drug discovery to improve properties like efficacy, stability, and bioavailability. researchgate.net

The this compound structure can be used to create analogues of natural products. For example, the spirooxindole alkaloids are an important class of natural products, and synthetic efforts have focused on creating analogues with enhanced activity. nih.gov The synthesis of di-spirooxindole analogues has been accomplished using chalcones based on substituted cyclohexanones in cycloaddition reactions, demonstrating how this building block can be incorporated into complex, nature-inspired scaffolds. nih.gov The aldol (B89426) condensation reaction, which can be performed on cyclohexanone, is a fundamental carbon-carbon bond-forming reaction used to produce bis-aryl-α,β-unsaturated ketones, which are themselves considered analogues of curcumin, a well-known natural product. acs.org

Precursor for Pharmaceutically Relevant Molecules

Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, halogen bonding, and π-π stacking. thno.orgnih.gov The functional groups present in this compound—the carbonyl oxygen as a hydrogen bond acceptor, the aromatic ring as a π-system, and the bromine atom as a halogen bond donor—make it an interesting candidate for studies in supramolecular assembly and molecular recognition.

Crystal engineering is the rational design of crystalline solids with desired properties, based on an understanding of intermolecular interactions. nih.govrsc.org The specific functionalities of this compound allow it to participate in various non-covalent interactions that direct the formation of ordered crystalline structures.

Halogen Bonding: The bromine atom can act as a Lewis acidic region (σ-hole) and interact with Lewis bases, an interaction known as halogen bonding. This type of interaction is increasingly used as a tool in crystal engineering to guide the assembly of molecules into specific architectures. researchgate.net

Hydrogen Bonding: The carbonyl oxygen is a potent hydrogen bond acceptor, capable of forming strong interactions with hydrogen bond donors. nih.gov

π-π Stacking: The bromophenyl ring can engage in π-π stacking interactions with other aromatic systems, contributing to the stability of the crystal lattice. beilstein-journals.org

C-H···O Interactions: Weak hydrogen bonds involving carbon-hydrogen donors and the carbonyl oxygen also play a significant role in determining the final packing of molecules in a crystal. researchgate.net

Studies on related molecules demonstrate these principles. For example, 4,4-bis(4'-hydroxyphenyl)cyclohexanone, a T-shaped host molecule, utilizes O-H···O hydrogen bonds to form ladder-like structures capable of including various guest molecules. nih.gov Similarly, the crystal structure of 2-[1-(4-bromophenyl)-3-hydroxy-3-(4-methoxyphenyl)propyl]cyclohexanol is stabilized by a network of O-H···O and C-H···O hydrogen bonds, as well as π-π stacking interactions. researchgate.net The synthesis and single-crystal X-ray characterization of 4'-(4-bromophenyl)-2,2':6',2"-terpyridines further underscore the importance of the bromophenyl group in directing solid-state structures. nih.gov

| Interaction Type | Participating Moiety in this compound | Role in Crystal Engineering | Supporting Evidence from Related Compounds |

| Halogen Bonding | Bromine atom on the phenyl ring | Directional control of molecular assembly | researchgate.netresearchgate.net |

| Hydrogen Bonding | Carbonyl oxygen (acceptor) | Formation of robust synthons and networks | researchgate.netnih.gov |

| π-π Stacking | Bromophenyl ring | Stabilization of layered or columnar structures | beilstein-journals.orgresearchgate.net |

| C-H···O Interactions | Cyclohexane (B81311) C-H bonds and carbonyl oxygen | Fine-tuning of crystal packing | researchgate.net |

Self-assembly is the spontaneous organization of individual components into ordered structures driven by non-covalent interactions. nih.gov This process is fundamental to creating functional nanomaterials. nih.govrsc.org The structural features of this compound make it suitable for participating in self-assembly.

Role in Crystal Engineering and Co-crystal Formation

Materials Science Applications

The unique combination of a cyclohexanone core and a bromophenyl substituent allows for the potential application of this compound and its derivatives in materials science. The reactivity of the ketone and the bromo-substituent allows for its incorporation into larger polymeric or macromolecular structures, while its electronic and photophysical properties can be exploited for functional materials.

Derivatives of this compound, such as bis-aryl-α,β-unsaturated ketones formed via aldol condensation, have been investigated for their electronic properties and potential use in nonlinear optical (NLO) applications. acs.org The introduction of a heavy atom like bromine can also be exploited in the design of phosphorescent materials. Host-guest complexes involving brominated aromatic compounds have been shown to exhibit room temperature phosphorescence (RTP), a property that is highly desirable for applications in optical probes, sensing, and bioimaging. nankai.edu.cn The bromine atom facilitates intersystem crossing, enhancing the phosphorescent quantum yield. nankai.edu.cn

| Potential Application Area | Key Structural Feature/Property | Underlying Principle | Relevant Citation(s) |

| Luminescent Materials (RTP) | Bromine atom on the phenyl ring | The heavy-atom effect enhances intersystem crossing, promoting phosphorescence. | nankai.edu.cn |

| Nonlinear Optical (NLO) Materials | Extended π-conjugation in derivatives | Derivatives like chalcones can exhibit large second-order hyperpolarizabilities. | acs.org |

| Functional Polymers | Reactive ketone and bromine functionalities | Can be used as a monomer or cross-linking agent to impart specific properties to polymers. | frontiersin.org |

Polymer and Resin Precursors

While not typically polymerized directly, this compound serves as a crucial building block for the synthesis of specialized monomers. The ketone functionality and the bromine-substituted phenyl group offer two distinct reaction sites for chemical modification, allowing for the creation of polymerizable derivatives.

The ketone can undergo reactions such as reduction to form a secondary alcohol (a diol precursor) or reactions at the alpha-positions. The bromo-phenyl group is amenable to a variety of cross-coupling reactions (like Suzuki or Heck coupling) to build larger, more complex structures, or nucleophilic substitution, further expanding its versatility. These modifications can introduce polymerizable groups, such as acrylates or vinyls, or create diols and diamines suitable for step-growth polymerization.

Research into related structures demonstrates this principle. For instance, novel acrylate (B77674) copolymers with specific functionalities have been synthesized using starting materials containing a bromophenyl group. researchgate.net A monomer like 4-(2-bromo-3-(4-bromophenyl)-3-oxo prop-1-enyl) phenyl acrylate (DBA) has been synthesized and subsequently copolymerized with monomers such as Glycidyl methacrylate (B99206) and Methacrylic acid using solution polymerization techniques. researchgate.net This highlights a pathway where a bromophenyl-containing ketone structure is first elaborated into a complex monomer before being incorporated into a polymer chain. researchgate.net The resulting polymers may find use in specialized applications, including drug delivery systems. researchgate.net

The table below outlines potential transformations of this compound to create viable polymer precursors.

| Precursor Type | Target Monomer Class | Required Transformation of this compound | Potential Polymer Type |

| Diol | 4-(4-Bromophenyl)cyclohexane-1,x-diol | Reduction of the ketone group to a hydroxyl group. | Polyesters, Polyurethanes |

| Acrylate/Methacrylate | Acrylate/Methacrylate esters | Conversion into a derivative containing a hydroxyl group, followed by esterification with acryloyl chloride or methacrylic acid. | Polyacrylates |

| Epoxy Resins | Glycidyl ethers | Conversion to a phenolic derivative via reactions on the aromatic ring, followed by reaction with epichlorohydrin. | Epoxy Resins |

Development of Functional Materials

The rigid structure of this compound makes it an important intermediate for the synthesis of various functional organic materials, most notably liquid crystals. synthon-chemicals.comnih.govgoogle.com The elongated, somewhat planar shape of the molecule is a key characteristic for forming the mesophases that define liquid crystalline behavior. nih.govgoogle.com It is explicitly listed and sold as a precursor for liquid crystals. synthon-chemicals.com Patents describe the use of 4-(p-bromophenyl)-cyclohexanone as a starting material for creating liquid-crystalline biphenyl (B1667301) or terphenyl derivatives that exhibit a positive dielectric anisotropy, a critical property for display applications. google.com

Beyond liquid crystals, the compound is a versatile scaffold for building more complex, functional molecules. Organic synthesis provides the tools to transform it into materials for dyes, plastics, and pharmacologically relevant heterocycles. hbni.ac.in The reactivity of the ketone and the bromo-phenyl unit allows for its incorporation into larger, custom-designed molecules with specific properties.

For example, synthetic routes have been developed to produce novel heterocyclic compounds, such as 1,2,4-triazole (B32235) derivatives, starting from precursors like 4-bromoaniline. mdpi.com These multi-step syntheses, which can involve S-alkylation and reduction of ketone intermediates, demonstrate how the core structure can be integrated into functionally rich heterocyclic systems. mdpi.com Such heterocycles are investigated for a wide range of applications in materials science and medicinal chemistry. hbni.ac.inmdpi.com

The following table summarizes the documented and potential roles of this compound in creating functional materials.

| Functional Material Class | Role of this compound | Synthetic Strategy | Resulting Property/Application |

| Liquid Crystals | Precursor/Intermediate synthon-chemicals.comgoogle.com | Used as a starting building block for multi-ring systems. google.com | Forms materials with liquid crystalline phases for display technologies. nih.govgoogle.com |

| Functional Heterocycles | Building Block mdpi.com | Serves as a scaffold for constructing complex molecules like triazoles through multi-step synthesis. mdpi.com | Creates novel compounds with potential for use as ligands or biologically active materials. hbni.ac.in |

| Conjugated Materials | Potential Precursor | Could be used in olefination reactions (e.g., McMurry coupling) to form larger, conjugated alkene systems. rsc.org | Development of materials for organic electronics or dyes. hbni.ac.in |

Future Directions and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in Synthetic Design

The confluence of artificial intelligence (AI) and chemistry is catalyzing a paradigm shift in how synthetic routes are designed and optimized. nih.govresearchgate.net Machine learning (ML) algorithms, particularly deep learning, are increasingly being employed to navigate the vast and complex chemical space to identify novel and efficient synthetic pathways. nih.govmdpi.com

For a molecule like 4-(4-Bromophenyl)cyclohexanone, AI can be leveraged in several ways:

Retrosynthesis Prediction: AI models can be trained on massive datasets of known chemical reactions to propose novel retrosynthetic disconnections, potentially uncovering more efficient or environmentally friendly routes to the target molecule. nih.gov This automated approach can accelerate the initial stages of synthetic planning, saving valuable time and resources.

Reaction Condition Optimization: ML algorithms can analyze experimental data to predict the optimal reaction conditions (e.g., catalyst, solvent, temperature) to maximize the yield and selectivity of the synthesis of this compound and its derivatives.

De Novo Design of Analogues: Generative AI models can design novel analogues of this compound with desired properties. nih.govarxiv.org By learning the structure-activity relationships from existing data, these models can propose new molecules with potentially enhanced biological activity or material properties. mdpi.com This approach has already shown promise in accelerating the discovery of new drug candidates. nih.gov

The integration of AI into the design-make-test-analyze cycle promises to significantly shorten the timeline for discovering and developing new molecules based on the this compound scaffold. nih.gov

Continuous Flow and Automated Synthesis Development

Continuous flow chemistry offers numerous advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and the potential for seamless integration of reaction and purification steps. The development of continuous flow processes for the synthesis of this compound and its derivatives is a significant area of future research.

Recent studies have demonstrated the successful application of continuous flow for various transformations relevant to the synthesis of related structures. For instance, the synthesis of arylthio-cyclopropyl carbonyl compounds has been achieved using a continuous-flow system with a packed-bed catalyst, resulting in high yields and purity. mdpi.com Similarly, a continuous-flow process for the Baldwin rearrangement to produce aziridines, including a 4-bromophenyl substituted derivative, proved to be more efficient than the corresponding batch process. nih.gov

Key areas for future development in the context of this compound include:

Multi-step Flow Synthesis: The development of fully integrated, multi-step continuous flow systems that can produce this compound from simple starting materials in a single, uninterrupted process. This could involve the in-line integration of reactions such as bromination, conjugate addition, and cyclization.

Automated Optimization: The use of automated systems to rapidly screen and optimize reaction conditions in a flow reactor. This high-throughput approach can significantly accelerate process development.

Scalability: While some continuous flow syntheses have been demonstrated on a gram scale, further research is needed to ensure the scalability of these processes for industrial production. researchgate.net

The table below summarizes some examples of continuous flow synthesis applied to related structures, highlighting the potential for this technology.

| Product | Key Transformation | Reactor Type | Scale | Reference |

| Arylthio-cyclopropyl carbonyls | Nucleophilic-acid-catalyzed ring contraction | Packed-bed reactor with Amberlyst catalyst | Not specified | mdpi.com |

| Aziridines | Thermal Baldwin rearrangement | Not specified | Multigram | nih.gov |

| Cycloparaphenylene building blocks | Electrochemical oxidation, lithiation, Suzuki coupling | Self-built reactors | Kilogram | researchgate.net |

| Tramadol | Mannich reaction and Grignard addition | Not specified | 13.7 g/h | dntb.gov.uaresearchgate.net |

Exploration of Novel Reactivity and Catalytic Systems

The discovery of novel chemical reactions and more efficient catalytic systems is a cornerstone of synthetic chemistry. For this compound, research in this area is focused on developing more direct and stereoselective methods for its synthesis.

Asymmetric Catalysis: The development of catalytic asymmetric methods to control the stereochemistry of the cyclohexanone (B45756) ring is a major goal. This is particularly important for the synthesis of chiral pharmaceuticals. Asymmetric alkylation of 2-arylcyclohexanones has been achieved using chiral phase-transfer catalysts. acs.org Furthermore, chiral primary amines have been used to catalyze the desymmetric dehydrogenation of 4-substituted cyclohexanones. researchgate.net

Transition Metal Catalysis: Transition metal-catalyzed reactions, such as nickel-catalyzed reductive conjugate additions, offer a direct route to 4-arylcyclohexanones. smolecule.com Future research will likely focus on developing more active and selective catalysts, potentially utilizing earth-abundant metals.

Organocatalysis: The use of small organic molecules as catalysts (organocatalysis) provides a powerful alternative to metal-based systems. Proline-based organocatalysts have been used in the reductive dimerization of nitrosobenzenes in a microfluidic reactor. d-nb.info The development of new organocatalytic methods for the synthesis of this compound could lead to more sustainable and cost-effective processes.

The table below highlights some recent advances in catalytic systems relevant to the synthesis of substituted cyclohexanones.

| Reaction Type | Catalyst System | Key Feature | Reference |

| Asymmetric Alkylation | Chiral ammonium (B1175870) bromide (phase-transfer catalyst) | Construction of a chiral quaternary carbon center | acs.org |

| Desymmetric Dehydrogenation | Chiral primary amine (organocatalyst) | Enantioselective desymmetrization of 4-substituted cyclohexanones | researchgate.net |

| Reductive Conjugate Addition | Nickel catalyst | Direct coupling of aryl halides with cyclohexenone | smolecule.com |

| Reductive Dimerization | Gel-bound proline organocatalyst | Continuous flow synthesis in a microfluidic reactor | d-nb.info |

Advanced Characterization Techniques (e.g., Operando Spectroscopy)

To truly understand and optimize chemical reactions, it is crucial to study them as they happen. Operando spectroscopy allows for the real-time characterization of a catalyst and reacting species under actual reaction conditions. acs.orgnih.gov This powerful technique provides invaluable insights into reaction mechanisms, catalyst deactivation, and the nature of the active catalytic species. catalysis.blogchimia.ch

For the synthesis and catalytic applications of this compound, operando spectroscopy can be used to:

Identify Reaction Intermediates: By monitoring the reaction mixture in real-time, it is possible to identify transient intermediates that are not observable by conventional analytical techniques. For example, operando Raman spectroscopy has been used to identify cyclohexanone as a key surface reaction intermediate in the electrochemical hydrodeoxygenation of phenol (B47542). rsc.org

Elucidate Reaction Mechanisms: The information gathered from operando studies can help to piece together the step-by-step mechanism of a catalytic reaction, leading to a more rational design of improved catalysts and processes. catalysis.blog

Monitor Catalyst Dynamics: Heterogeneous catalysts can undergo significant structural changes during a reaction. acs.orgchimia.ch Operando techniques such as X-ray absorption spectroscopy (XAS) can track these changes, providing a deeper understanding of how the catalyst functions. acs.org

The application of a suite of complementary operando techniques, including X-ray diffraction (XRD), diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS), and Raman spectroscopy, will be instrumental in advancing the fundamental understanding of reactions involving this compound. chimia.ch

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 4-(4-Bromophenyl)cyclohexanone with high yield?

- Methodological Answer : A common approach involves Friedel-Crafts acylation of bromobenzene derivatives with cyclohexanone precursors. Post-synthesis, purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical. Purity can be validated by GC (>97% as per SYNTHON Chemicals data) and melting point analysis (58–60°C) . Ensure inert conditions to avoid decomposition of the bromophenyl group.

Q. How should researchers safely handle and store this compound in the laboratory?

- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers to prevent degradation . Use fume hoods and personal protective equipment (gloves, goggles) during handling. In case of skin contact, wash immediately with soap and water; for inhalation exposure, move to fresh air and seek medical attention .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : Analyze and NMR spectra for diagnostic signals: cyclohexanone carbonyl (~208 ppm in ), aromatic protons (7.2–7.6 ppm in ).

- FT-IR : Confirm ketone (C=O stretch at ~1715 cm) and C-Br (550–600 cm).

- Mass Spectrometry : ESI-MS or EI-MS for molecular ion peak (M at m/z 252.1 for CHBrO) .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing stereoselective derivatives of this compound?

- Methodological Answer : Use chiral catalysts (e.g., BINOL-derived ligands) in asymmetric hydrogenation or nucleophilic additions. For diastereoselective fluorination, employ substrate-controlled approaches as demonstrated in the synthesis of vitamin D3 analogues, where intermediates like 4-(tert-butyldimethylsilyloxy)cyclohexanone guide stereochemistry . Monitor enantiomeric excess via chiral HPLC or polarimetry.

Q. What strategies resolve contradictions in reported melting points or spectral data for this compound?

- Methodological Answer :

- Purity Verification : Re-crystallize the compound and cross-validate using DSC (melting point range 58–60°C) .

- Crystallographic Analysis : Use single-crystal X-ray diffraction (SHELXL refinement) to confirm molecular structure and identify polymorphic variations .

- Batch Comparison : Compare GC-MS profiles across synthesis batches to detect impurities (e.g., residual bromobenzene).

Q. How can computational modeling predict reactivity or regioselectivity in further functionalization of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict electrophilic aromatic substitution sites.

- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents favoring ketone reactivity).

- Docking Studies : For biological applications, model interactions with target enzymes (e.g., cytochrome P450 isoforms) .

Experimental Design & Data Analysis

Q. What experimental design frameworks are suitable for optimizing catalytic reactions involving this compound?

- Methodological Answer : Apply Box-Behnken Design (BBD) to optimize variables (temperature, catalyst loading, solvent ratio). For example, in ketoxime hydrolysis, BBD identified optimal conditions at 80°C, 15% catalyst, and 1:3 substrate/water ratio, achieving >90% conversion . Use ANOVA to validate factor significance and response surface models.

Q. How can researchers analyze by-product formation during large-scale synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。